![molecular formula C8H4ClF3N2 B2971724 2-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 112601-16-8](/img/structure/B2971724.png)
2-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
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Overview
Description
2-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine, also known as CTFI, is an organic compound that is used in a variety of scientific research applications. It is a heterocyclic compound that contains both nitrogen and chlorine atoms and has been used for a variety of biochemical and physiological studies. CTFI has been used in the synthesis of drugs and other chemicals, as well as in the study of enzyme inhibitors. It is also used in the study of cell signaling pathways and as a tool to study protein folding.
Scientific Research Applications
Medicinal Chemistry: Anti-Diabetic Treatment Agents
Compounds with a 3-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)phenyl acetate moiety, which includes the core structure of 2-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine , have been identified as selective GLP-1R agonists. These compounds show potential as anti-diabetic treatment agents due to their ability to modulate the glucagon-like peptide-1 receptor (GLP-1R), which plays a significant role in glucose metabolism and insulin secretion .
Material Science: Structural Character
The imidazopyridine moiety is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry. Additionally, it is useful in material science because of its structural character, which can be leveraged in the design and synthesis of new materials .
Anti-Infective Agents: Tuberculosis Treatment
Exploration of substituents at C2 and C6 positions of the imidazopyridine ring has led to the identification of compounds with significantly improved potency against both extracellular and intracellular Mycobacterium tuberculosis (Mtb), suggesting potential applications as anti-infective agents in tuberculosis treatment .
Agrochemical Industry: Crop Protection
Trifluoromethylpyridine (TFMP) derivatives, which include 2-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine , are majorly used in the agrochemical industry for the protection of crops from pests. The synthesis and application of these derivatives are critical for developing effective pesticides .
Mechanism of Action
Target of Action
Similar compounds have been identified as potential activators of the glucagon-like peptide 1 receptor (glp-1r) .
Mode of Action
It’s known that imidazo[1,2-a]pyridines can be functionalized via radical reactions, which may play a role in their interaction with biological targets .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Result of Action
Similar compounds have demonstrated effects in increasing glp-1 secretion, thereby increasing glucose responsiveness .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine. The reaction of similar compounds has been shown to occur under mild conditions and is tolerant of various functional groups .
properties
IUPAC Name |
2-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-6-4-14-3-5(8(10,11)12)1-2-7(14)13-6/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWNBEBIDGNGFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
CAS RN |
112601-16-8 |
Source
|
Record name | 2-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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